5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of an azetidine ring, a 3-methylphenyl group, and an oxadiazole ring, which together contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzohydrazide with chloroacetonitrile to form an intermediate, which then undergoes cyclization with azetidine-3-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out
Properties
CAS No. |
1248907-52-9 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13N3O/c1-8-3-2-4-9(5-8)11-14-12(16-15-11)10-6-13-7-10/h2-5,10,13H,6-7H2,1H3 |
InChI Key |
KCFPETCSEALGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CNC3 |
Origin of Product |
United States |
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